

Spectroscopic Analysis of 4'-(1-Pyrrolidino)acetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-(1-Pyrrolidino)acetophenone

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Introduction

4'-(1-Pyrrolidino)acetophenone is a chemical compound with the molecular formula $C_{12}H_{15}NO$. As a derivative of acetophenone, it is of interest to researchers in various fields, including medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity and purity of such compounds. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **4'-(1-Pyrrolidino)acetophenone**. It is important to note that comprehensive, experimentally verified spectroscopic data for this specific compound is not readily available in public databases. Therefore, the data presented herein is a combination of predicted values based on its chemical structure and inferred data from structurally analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining these spectra.

Predicted and Inferred Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), inferred Infrared (IR), and predicted Mass Spectrometry (MS) data for **4'-(1-Pyrrolidino)acetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	Doublet	2H	Aromatic protons ortho to the acetyl group
~6.5 - 6.6	Doublet	2H	Aromatic protons ortho to the pyrrolidino group
~3.3 - 3.4	Triplet	4H	Methylene protons of the pyrrolidino group adjacent to the nitrogen
~2.5	Singlet	3H	Methyl protons of the acetyl group
~2.0 - 2.1	Multiplet	4H	Methylene protons of the pyrrolidino group beta to the nitrogen

- Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~196.0	Carbonyl carbon (C=O)
~151.0	Aromatic carbon attached to the pyrrolidino nitrogen
~130.0	Aromatic carbons ortho to the acetyl group
~125.0	Aromatic carbon attached to the acetyl group
~111.0	Aromatic carbons ortho to the pyrrolidino group
~47.5	Methylene carbons of the pyrrolidino group adjacent to the nitrogen
~26.5	Methyl carbon of the acetyl group
~25.5	Methylene carbons of the pyrrolidino group beta to the nitrogen

Infrared (IR) Spectroscopy

The following table presents inferred IR absorption bands for **4'-(1-Pyrrolidino)acetophenone**, based on the known spectra of 4'-aminoacetophenone and N-phenylpyrrolidine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2850 - 2960	Medium	Aliphatic C-H stretch (pyrrolidino and methyl groups)
~1660 - 1680	Strong	C=O stretch (conjugated ketone)
~1590 - 1610	Strong	Aromatic C=C stretch
~1520 - 1540	Strong	Aromatic C=C stretch
~1360	Medium	C-H bend (methyl group)
~1280 - 1350	Strong	Aromatic C-N stretch

Mass Spectrometry (MS)

The predicted mass spectrum of **4'-(1-Pyrrolidino)acetophenone** is expected to show the following key fragments.

m/z	Predicted Fragment
189	$[M]^+$ (Molecular Ion)
174	$[M - CH_3]^+$
146	$[M - COCH_3]^+$
119	$[C_8H_9N]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **4'-(1-Pyrrolidino)acetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the solid sample for 1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent depends on the solubility of the compound.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - The height of the solution in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:

- Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse programs.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
 - Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.
- Data Acquisition:
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Clean the ATR crystal thoroughly after the measurement.

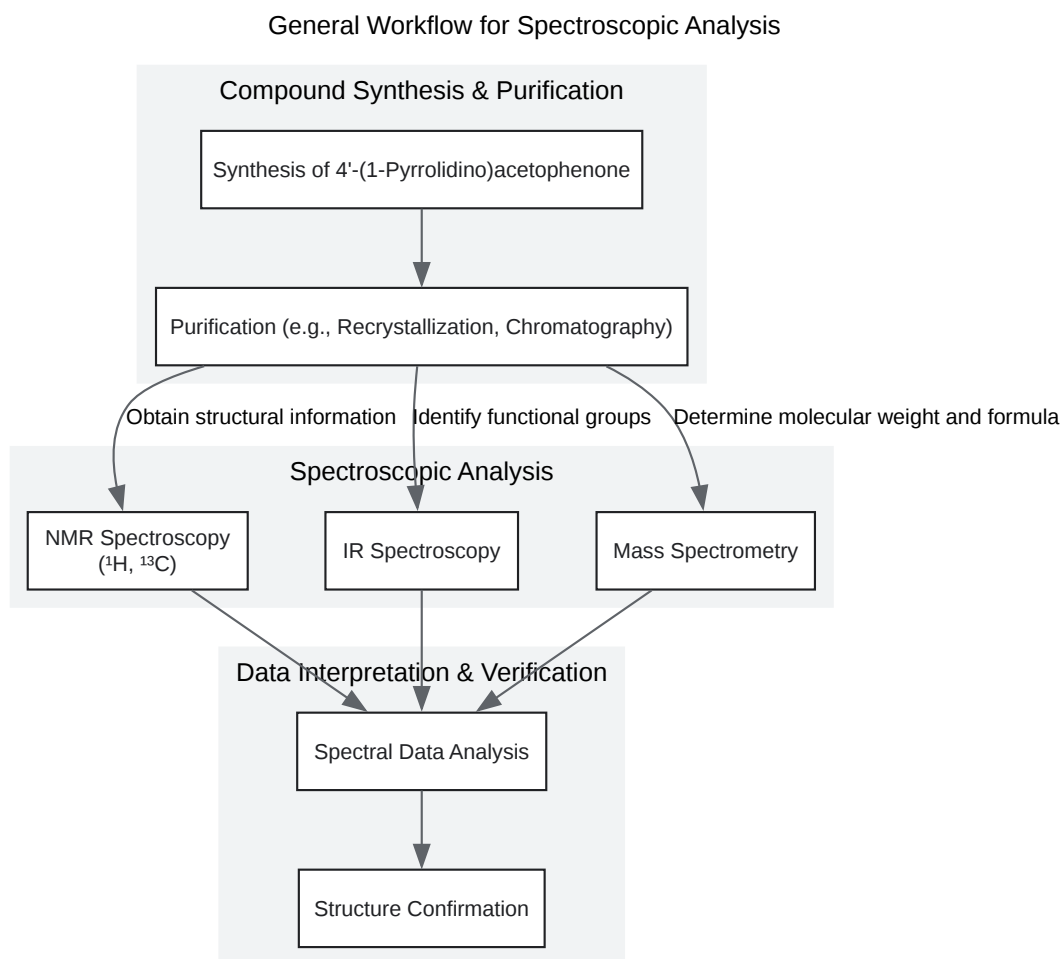
Mass Spectrometry (MS)

This protocol is a general guideline for Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation:
 - Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
 - From the stock solution, prepare a dilute solution (typically in the range of 1-10 $\mu\text{g/mL}$) using a solvent system that is compatible with the mass spectrometer's mobile phase.
 - Filter the final solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the compound of interest.
 - Acquire the mass spectrum in the desired mass range.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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